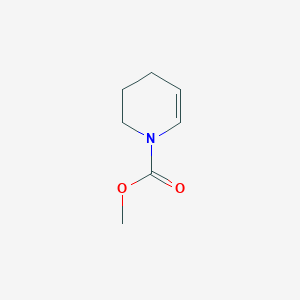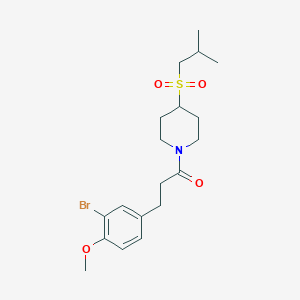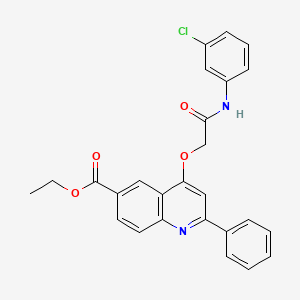
1,3-Diaminoguanidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diaminoguanidine hydrobromide is a chemical compound with the molecular formula CH8BrN5 . It is primarily used as a laboratory chemical and is a key intermediate in the synthesis of various pharmaceuticals . It is also used as a complexing agent in the detection of metals and organic bases .
Synthesis Analysis
The synthesis of 1,3-Diaminoguanidine hydrobromide involves the condensation of 1,3-diaminoguanidine monohydrochloride with various aldehydes, mainly chlorobenzaldehydes, halogenated salicylaldehydes, 5-nitrofurfural, and isatin . The yields of these reactions typically range from 50-99% .
Molecular Structure Analysis
The molecular structure of 1,3-Diaminoguanidine hydrobromide is represented by the linear formula: H2NNHC(=NH)NHNH2·HCl . It has a molecular weight of 125.56 g/mol .
Chemical Reactions Analysis
1,3-Diaminoguanidine hydrobromide undergoes various chemical reactions. For instance, it can react with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It can also react with various aldehydes and ketones to yield bis guanidine derivatives .
Physical And Chemical Properties Analysis
1,3-Diaminoguanidine hydrobromide is a white or grayish-white crystalline powder . It has a melting point of 170°C . It is soluble in water, forming a clear to very slightly hazy, colorless to faintly yellow solution .
Wirkmechanismus
Safety and Hazards
1,3-Diaminoguanidine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment when handling this compound .
Eigenschaften
IUPAC Name |
1,2-diaminoguanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7N5.BrH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFUDJSESWAJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)NN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\N)(\N)/NN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)

![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)

![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)